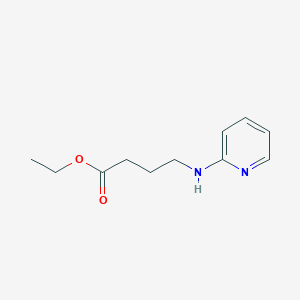
Ethyl 4-(pyridin-2-ylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(pyridin-2-ylamino)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to an amino group, which is further connected to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(pyridin-2-ylamino)butanoate can be synthesized through a multi-step process. One common method involves the reaction of 2-aminopyridine with ethyl acrylate under nitrogen protection. The reaction is typically carried out in anhydrous ethanol with trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at temperatures between 120-160°C for 16-20 hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The raw materials, such as 2-aminopyridine and ethyl acrylate, are readily available and cost-effective, making the industrial production economically viable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(pyridin-2-ylamino)butanoate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Various alkyl halides or acyl chlorides can be used as reagents.
Major Products
Hydrolysis: Produces 4-(pyridin-2-ylamino)butanoic acid and ethanol.
Reduction: Yields 4-(pyridin-2-ylamino)butanol.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-(pyridin-2-ylamino)butanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(pyridin-2-ylamino)butanoate involves its interaction with specific molecular targets. The pyridine ring and amino group allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Ethyl 4-(pyridin-2-ylamino)butanoate can be compared with other similar compounds, such as:
Ethyl 3-(pyridin-2-ylamino)propanoate: Similar structure but with a shorter carbon chain.
Ethyl 2-(pyridin-2-ylamino)acetate: Contains an even shorter carbon chain.
Mthis compound: Similar structure but with a methyl ester group instead of ethyl.
These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their carbon chain length and ester groups.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 4-(pyridin-2-ylamino)butanoate |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)7-5-9-13-10-6-3-4-8-12-10/h3-4,6,8H,2,5,7,9H2,1H3,(H,12,13) |
InChI Key |
GQLVFQOJSHSIKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCNC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















